Product packaging for 4-Ethoxyquinoline-3-carboxylic acid(Cat. No.:)

4-Ethoxyquinoline-3-carboxylic acid

Cat. No.: B11888067
M. Wt: 217.22 g/mol
InChI Key: YTCMZEDRPPHCQF-UHFFFAOYSA-N
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Description

4-Ethoxyquinoline-3-carboxylic Acid (CAS 500579-37-3) is a high-purity chemical intermediate with significant relevance in medicinal chemistry research. This compound features a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol . It belongs to the 4-quinolone scaffold, a privileged structure in drug discovery known for its diverse biological activities . This specific derivative serves as a key synthon in the exploration of novel therapeutic agents. The 4-quinolone core is extensively investigated for its potent antimalarial properties, with research indicating that such compounds can target both chloroquine-sensitive (CQ-S) and multidrug-resistant (MDR) strains of Plasmodium falciparum . Furthermore, the structural motif of 3-carboxylquinolones is a fundamental building block for developing antibacterial agents, though the 4-ethoxy substitution presents a distinct profile for structure-activity relationship (SAR) studies . Researchers utilize this compound to probe mechanisms of action and optimize physicochemical properties like solubility and permeability, which are critical for in vivo efficacy . Its well-defined structure makes it a valuable candidate for synthesizing more complex analogs aimed at overcoming drug resistance and mitigating metabolic liabilities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11888067 4-Ethoxyquinoline-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-ethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-8-5-3-4-6-10(8)13-7-9(11)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

YTCMZEDRPPHCQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Ethoxyquinoline 3 Carboxylic Acid

Established Synthetic Routes to Quinoline-3-carboxylic Acid Scaffolds

The formation of the quinoline (B57606) ring is a critical step in the synthesis of 4-ethoxyquinoline-3-carboxylic acid. Several established methods are employed to construct the quinoline-3-carboxylic acid backbone, often yielding a 4-hydroxyquinoline (B1666331) precursor that can be subsequently alkylated.

Gould-Jacobs Type Cyclization Pathways for 4-Hydroxyquinolone-3-Carboxylate Precursors

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of an aniline (B41778) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgjasco.ro The initial condensation forms an anilidomethylenemalonic ester, which then undergoes an intramolecular cyclization at high temperatures to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate exists in tautomeric equilibrium with its 4-oxo form. wikipedia.orgnih.gov The ester group can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. jasco.roresearchgate.net

The general mechanism begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of a condensation product with the elimination of ethanol (B145695). wikipedia.org A subsequent 6-electron cyclization reaction results in the formation of the quinoline ring system. wikipedia.org

Other Cyclization and Annulation Strategies

Beyond the Gould-Jacobs reaction, a variety of other cyclization and annulation strategies have been developed for the synthesis of quinoline-3-carboxylic acids. These methods offer alternative pathways that can accommodate a wider range of substrates and functional groups.

Notable methods include:

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. nih.gov A variation, the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acid derivatives. iipseries.orgnih.gov

Conrad-Limpach Reaction: This method employs β-ketoesters as the annulation partner to generate 2- and 3-substituted quinolin-4-ols. nih.gov

Pfitzinger Reaction: Isatin reacts with a carbonyl compound in the presence of a base to yield 2,3-disubstituted quinoline-4-carboxylic acids. nih.goviipseries.org

Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive methylene (B1212753) group to form the quinoline ring. acs.orgresearchgate.net

Modern Annulation Methods: Recent advancements have led to the development of various metal-catalyzed and metal-free annulation reactions for quinoline synthesis. organic-chemistry.orgresearchgate.net These include iron-promoted tandem reactions, palladium-catalyzed annulations of o-iodoanilines with propargyl alcohols, and rhodium-catalyzed cyclopropanation-ring expansion reactions of indoles. organic-chemistry.orgbeilstein-journals.org

Alkylation Strategies for Introducing the 4-Ethoxy Moiety

Once the 4-hydroxyquinoline-3-carboxylic acid scaffold is in place, the next crucial step is the introduction of the ethoxy group at the C4 position. This is typically achieved through alkylation of the hydroxyl group.

Ethoxylation of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives

The alkylation of the 4-hydroxyl group of a quinoline ring is a common transformation. researchgate.net In the context of synthesizing this compound, the precursor, 4-hydroxyquinoline-3-carboxylic acid or its ester, is treated with an ethylating agent. The hydroxyl group at the 4-position of the quinoline ring can exist in tautomeric equilibrium with the 4-oxo form (4-quinolone). researchgate.net The alkylation can proceed on the oxygen atom to give the desired 4-ethoxy derivative. researchgate.net Selective protection of other reactive sites, such as the 8-hydroxyl group in 4,8-dihydroxyquinoline, may be necessary in some cases to achieve regioselective alkylation at the 4-position. lookchem.com

Direct Alkylation Approaches

Direct alkylation strategies involve the reaction of a suitable quinoline precursor with an ethylating agent. For instance, a Williamson ether synthesis-type reaction can be employed, where a 4-hydroxyquinoline derivative is treated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. researchgate.net The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then attacks the ethyl halide, resulting in the formation of the ethoxy ether.

Carboxylic Acid Formation and Ester Hydrolysis

The final step in the synthesis of this compound is often the formation or deprotection of the carboxylic acid group at the C3 position.

Derivatization and Functionalization Strategies of this compound

The structure of this compound, featuring a carboxylic acid group and a quinoline core, offers multiple sites for chemical modification. These derivatization strategies are crucial for developing new molecules with tailored properties.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid functional group at the 3-position of the quinoline ring is a prime site for esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, stability, and biological activity. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed.

Another effective method for esterification, particularly for sterically hindered acids or when mild conditions are required, involves the use of coupling reagents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters at room temperature. This method is known for its high yields and the ability to suppress side reactions.

The reverse reaction, the hydrolysis of an ester to the corresponding carboxylic acid, is also a fundamental transformation. For example, the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is often achieved by the hydrolysis of its ethyl ester precursor using a sodium hydroxide (B78521) solution. chemicalbook.com

Amidation Reactions and Related Transformations

The carboxylic acid group of this compound can be readily converted into a wide array of amides through reaction with primary or secondary amines. This transformation is significant as the amide bond is a key feature in many biologically active molecules. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a dehydrating agent or under conditions that remove water. libretexts.org

More commonly, the carboxylic acid is first "activated" to enhance its reactivity. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine to form the amide. youtube.com Alternatively, a plethora of coupling reagents have been developed for efficient amide bond formation under mild conditions. These include carbodiimides (like DCC), phosphonium (B103445) salts (like PyBOP), and boronic acid derivatives. For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids. nih.gov

A practical example is the synthesis of novel 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, which have been investigated for their pharmacological activity. ucl.ac.be In such syntheses, the parent quinoline carboxylic acid is coupled with various amines to generate a library of amide compounds. This can be performed using solid-phase synthesis techniques, where the carboxylic acid is activated with a polymer-bound reagent before being treated with the desired amine. ucl.ac.be

Halogenation and Substitution Reactions on the Quinoline Core

The quinoline ring system itself can undergo various substitution reactions, most notably halogenation. Introducing halogen atoms onto the aromatic core can significantly influence the electronic properties and reactivity of the molecule, providing a handle for further functionalization through cross-coupling reactions.

The position of halogenation on the quinoline ring is directed by the existing substituents. For instance, the synthesis of 4-chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester demonstrates the introduction of a chlorine atom at the 4-position of a related quinoline derivative. sigmaaldrich.com This transformation is typically achieved by treating the corresponding 4-hydroxyquinoline (or its tautomeric 4-quinolone form) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

While direct electrophilic halogenation of the benzene (B151609) ring of the quinoline is possible, the conditions need to be carefully controlled to avoid unwanted side reactions. The presence of the ethoxy and carboxylic acid groups will influence the regioselectivity of such reactions.

Introduction of Diverse Chemical Tags and Probes

The derivatization of this compound and its analogs is a key strategy for the development of chemical probes to study biological systems. By attaching fluorescent tags, biotin (B1667282) labels, or photoaffinity groups, these molecules can be used to identify and characterize biological targets.

A pertinent example is the development of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as selective agonists for the CB2 cannabinoid receptor. ucl.ac.be In this research, a variety of substituents were introduced at the amide nitrogen and the N-1 position of the quinoline ring to explore the structure-activity relationship. These derivatives serve as pharmacological probes to investigate the role of the CB2 receptor in various physiological and pathological processes. ucl.ac.be The modular nature of the amide synthesis allows for the systematic introduction of diverse chemical functionalities, enabling the fine-tuning of the probe's properties, such as affinity, selectivity, and pharmacokinetic profile.

Total Synthesis Approaches to this compound

The primary and most established method for the synthesis of the 4-hydroxyquinoline-3-carboxylic acid scaffold, the precursor to this compound, is the Gould-Jacobs reaction . wikipedia.orgjasco.ro This versatile reaction provides a convergent pathway to a wide range of quinoline derivatives.

The Gould-Jacobs reaction typically proceeds in two main stages:

Condensation: The synthesis begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. In the case of synthesizing a 6-ethoxy substituted quinoline, the starting aniline would be 4-ethoxyaniline. This initial reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. wikipedia.orgjasco.ro

Thermal Cyclization: The intermediate is then subjected to high temperatures, often in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization. This step involves a 6-electron electrocyclic reaction, which forms the quinoline ring system. The immediate product is ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. wikipedia.org The use of microwave irradiation has been shown to significantly accelerate this cyclization step and improve yields. jasco.ro

Following the cyclization, two additional steps are required to arrive at the target molecule:

Alkylation: To obtain the 4-ethoxy derivative from the 4-hydroxy intermediate, an O-alkylation step is necessary. This is typically achieved by treating the 4-hydroxyquinoline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Saponification: Finally, the ethyl ester at the 3-position is hydrolyzed to the carboxylic acid. This is usually accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate and yield this compound. chemicalbook.com

A general scheme for the Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylate, which is a key precursor.

StepReactionReagents and Conditions
1CondensationSubstituted Aniline + Diethyl Ethoxymethylenemalonate
2CyclizationHeat (conventional or microwave)
3AlkylationEthylating agent + Base
4SaponificationBase (e.g., NaOH), then Acid (e.g., HCl)

This synthetic route is highly adaptable, allowing for the introduction of various substituents on the benzene ring of the quinoline by starting with the appropriately substituted aniline.

Advanced Spectroscopic and Analytical Characterization of 4 Ethoxyquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 4-Ethoxyquinoline-3-carboxylic acid, offering precise information about the chemical environment of its constituent atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons within the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, generally between 10.0 and 12.0 ppm, a distinctive feature for carboxylic acids. libretexts.orglibretexts.org The protons of the ethoxy group exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their coupling. Protons on the quinoline (B57606) ring system appear in the aromatic region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and splitting patterns determined by their position and coupling with neighboring protons. researchgate.net Protons adjacent to the carboxylic acid group are known to resonate in the 2-3 ppm range due to the deshielding effect of the carbonyl group. libretexts.orglibretexts.org

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Quinoline Ring Protons 7.0 - 9.0 Multiplet
Methylene (-OCH₂CH₃) ~4.1 - 4.5 Quartet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 160 and 180 ppm. libretexts.orglibretexts.org The carbons of the quinoline ring appear in the aromatic region, generally from 110 to 150 ppm. The methylene and methyl carbons of the ethoxy group resonate in the upfield region of the spectrum. oregonstate.edu

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-COOH) 160 - 180
Quinoline Ring Carbons 110 - 150
Methylene (-OCH₂CH₃) ~60 - 70

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and elucidating the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the quinoline ring, as well as the coupling between the methylene and methyl protons of the ethoxy group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra establish one-bond correlations between protons and their directly attached carbons (¹H-¹³C). columbia.edu This technique is crucial for assigning the specific carbon signals to their corresponding protons in the ethoxy group and the protonated carbons of the quinoline ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the non-protonated carbons of the quinoline ring, by observing their correlations with nearby protons. For instance, the proton of the carboxylic acid could show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.comlibretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. orgchemboulder.com The C-O stretching of the carboxylic acid and the ethoxy group, as well as C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, will also be present in the spectrum. orgchemboulder.com

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-COOH) O-H Stretch (H-bonded) 2500 - 3300 Strong, Broad
Carbonyl (C=O) C=O Stretch 1700 - 1725 Strong, Sharp
Carboxylic Acid/Ether C-O Stretch 1200 - 1300 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique provides highly accurate mass measurements, which allows for the confident identification of unknown compounds and the confirmation of molecular formulas. nih.gov For instance, the molecular formula of this compound is C12H11NO3, with a calculated molecular weight of approximately 217.22 g/mol . bldpharm.com HRMS can confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The high resolving power of HRMS is essential for differentiating between isobaric compounds, which have the same nominal mass but different exact masses. nih.gov

In studies of related quinoline carboxylic acids, HRMS has been used to analyze fragmentation patterns and confirm the structures of gas-phase intermediates formed during collision-induced dissociation. nih.gov This level of detail is crucial for understanding the chemical behavior of these molecules under mass spectrometric conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. theanalyticalscientist.com In ESI-MS, the analyte in solution is aerosolized and subjected to a high voltage, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated molecular ions into the gas phase. youtube.com

For carboxylic acids, analysis is often performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. theanalyticalscientist.com This provides a clear indication of the molecular weight. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion, yielding structural information. nih.gov The fragmentation patterns can help to identify the different functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, direct analysis of carboxylic acids like this compound can be challenging due to their low volatility and polar nature. youtube.com To overcome this, a derivatization step is often employed to convert the carboxylic acid into a more volatile and thermally stable derivative. youtube.comnih.gov

Common derivatization methods for carboxylic acids include silylation, alkylation, and acylation. youtube.com For example, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. thermofisher.com This increases the volatility of the compound, making it amenable to GC analysis. The resulting mass spectrum will show characteristic fragments of the derivatized molecule, which can be used for identification and quantification.

Derivatization Technique Reagent Example Effect on Carboxylic Acid
SilylationBSTFA, MSTFAConverts -COOH to -COOSi(CH3)3
Alkylation(Trimethylsilyl)diazomethaneConverts -COOH to -COOCH3
AcylationPentafluoropropanolForms a more volatile ester

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections or other biological samples without the need for extraction or labeling. nih.gov In MALDI, the sample is co-crystallized with a matrix material that absorbs energy from a pulsed laser. youtube.com This leads to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com

While direct applications of MALDI-MSI specifically to this compound are not widely documented, the technique has been successfully used for imaging the distribution of other small molecules, including drugs and their metabolites, in tissues. nih.gov This approach could potentially be used to study the localization of this compound in biological systems, providing valuable information for pharmacological and metabolic studies. The choice of matrix is critical for successful MALDI analysis, with α-cyano-4-hydroxycinnamic acid (CHCA) being a common choice for small molecules. mdpi.com

X-ray Crystallography and Solid-State Analysis

In related studies of quinoline carboxylic acid derivatives, X-ray crystallography has been used to confirm molecular structures deduced from spectral data. researchgate.net For instance, the crystal structure of a related compound confirmed the spatial arrangement of substituents on the quinoline core, which is crucial for understanding its biological activity. nih.gov The solid-state analysis provides fundamental data that can be correlated with the compound's physical properties, such as melting point and solubility.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its composition in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination. A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the quinoline ring system exhibits strong UV absorbance. By analyzing the chromatogram, the percentage purity of the compound can be calculated by comparing the area of the main peak to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quinoline derivatives. For the analysis of compounds structurally similar to this compound, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, reversed-phase (RP) HPLC methods have been successfully employed. sielc.comsielc.com These methods typically utilize a non-polar stationary phase and a polar mobile phase.

Detailed research findings for analogous compounds suggest that a robust separation can be achieved on a specialized reversed-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.comsielc.com The mobile phase commonly consists of a mixture of acetonitrile (MeCN) and water, with the addition of an acidic modifier like phosphoric acid to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comsielc.comnih.gov For applications requiring mass spectrometric (MS) detection, volatile acids like formic acid are used in place of phosphoric acid. sielc.comsielc.com The retention of aromatic carboxylic acids in RP-HPLC is influenced by the pH, solvent composition, and ionic strength of the mobile phase. nih.gov In some cases, ion-pairing agents can be added to the mobile phase to improve the separation of ionic compounds. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of Structurally Related Quinoline Carboxylic Acids

ParameterValue/DescriptionSource
Stationary Phase Newcrom R1 (reversed-phase with low silanol activity) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.comsielc.com
Detection UV, wavelength selected based on the chromophore of the quinoline ring sielc.com
Flow Rate Typically 1.0 mL/min for standard analytical columns nih.gov
Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 5-20 µL

This table presents typical starting conditions for method development based on published data for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. These improvements are primarily due to the use of columns packed with sub-2 µm particles. The methods developed for the HPLC analysis of quinoline carboxylic acids are generally transferable to UPLC systems, often with minor modifications to the gradient and flow rate to accommodate the smaller column dimensions and particle size. sielc.comsielc.com

For the analysis of aromatic carboxylic acids, UPLC has been shown to provide superior performance, especially when dealing with complex matrices or the need for high-throughput screening. nih.gov The use of a UPLC system with a C18 column, dynamically modified with a surfactant, has been demonstrated for the separation of aromatic and aliphatic carboxylic acids, offering shorter analysis times and improved resolution. nih.gov The higher pressures at which UPLC systems operate allow for the use of longer columns packed with smaller particles, leading to a significant increase in theoretical plates and, consequently, better separations.

Table 2: Projected UPLC Parameters for the Analysis of this compound

ParameterValue/DescriptionSource
Stationary Phase C18 or similar reversed-phase with sub-2 µm particle size sielc.comsielc.comnih.gov
Mobile Phase Acetonitrile and water with a formic acid modifier (for MS compatibility) sielc.comsielc.com
Detection UV-Vis or Mass Spectrometry (MS) nih.gov
Flow Rate Optimized for the specific column dimensions (typically 0.2-0.6 mL/min)
Temperature Controlled, often slightly elevated to reduce viscosity (e.g., 35-45 °C)
Injection Volume 1-5 µL

This table outlines expected parameters for a UPLC method, extrapolated from HPLC data for analogous compounds and general UPLC principles.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for the qualitative analysis of reaction progress, purity assessment, and determination of optimal solvent systems for column chromatography. For quinoline derivatives, silica (B1680970) gel G plates are commonly used as the stationary phase. ijpsr.com

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems can be employed, and the polarity can be adjusted to optimize the retention factor (Rf) values. For quinoline alkaloids, a quaternary mobile phase consisting of toluene-chloroform-diethyl ether-diethylamine has been reported to be effective. researchgate.net In other studies involving the synthesis of quinoline derivatives, the purity of the compounds was checked by TLC on silica gel G plates, with visualization achieved using an iodine chamber. ijpsr.com For compounds that are not UV-active, various staining reagents can be used for visualization. silicycle.com Given the aromatic nature of the quinoline ring, visualization under UV light (typically at 254 nm) is a common non-destructive method. silicycle.comnih.gov

Table 3: General TLC Conditions for the Analysis of Quinoline Derivatives

ParameterValue/DescriptionSource
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase A mixture of non-polar and polar solvents, e.g., Toluene-Chloroform-Diethyl ether-Diethylamine researchgate.net
Visualization UV light (254 nm) and/or an iodine chamber ijpsr.comnih.gov
Chamber Saturated developing chamber

This table provides a general guideline for the TLC analysis of quinoline derivatives based on established methods.

Mechanistic Investigations of Chemical Transformations Involving 4 Ethoxyquinoline 3 Carboxylic Acid

Reaction Kinetics and Rate Determinations

While specific kinetic data for reactions involving 4-Ethoxyquinoline-3-carboxylic acid are not extensively documented in publicly available literature, the principles of chemical kinetics can be applied to predict and analyze its reactivity. Rate determinations for its key transformations, such as esterification or nucleophilic substitution, would typically involve monitoring the concentration of reactants and products over time.

Experimental methods for such studies would include:

Spectroscopy: UV-Vis spectroscopy could track the disappearance of the conjugated quinoline (B57606) starting material, while NMR spectroscopy could monitor the appearance of new signals corresponding to the product.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for separating the reaction mixture and quantifying the concentration of each component, allowing for the determination of reaction rates and orders.

The rate of a reaction, such as the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol), would be expected to follow a rate law dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. For Fischer esterification, the reaction is typically first-order with respect to the carboxylic acid and the catalyst.

Table 1: Representative Data for a Hypothetical Kinetic Study of the Esterification of this compound

Time (minutes)Concentration of Carboxylic Acid (M)Concentration of Ester (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063
900.0220.078
1200.0130.087

This table is illustrative and represents the type of data that would be collected to determine the reaction kinetics.

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is dominated by the chemistry of its carboxylic acid function and the aromatic quinoline ring system.

The esterification of this compound and the hydrolysis of its corresponding esters are fundamental transformations that proceed via nucleophilic acyl substitution.

Esterification (Fischer Esterification): When treated with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), this compound undergoes esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The protonated ester is deprotonated by a base (like water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Hydrolysis: The reverse reaction, acid-catalyzed hydrolysis, follows the same mechanistic pathway but is favored by the presence of excess water. youtube.comlibretexts.org The process begins with the protonation of the ester's carbonyl group, followed by nucleophilic attack by water. youtube.comlibretexts.org A recent theoretical study using DFT calculations has proposed an alternative mechanism where protonation of the carboxylic acid's hydroxyl oxygen or the ester's alkyl-oxygen generates a highly reactive acylium ion intermediate. rsc.org This acylium ion then reacts with alcohol or water molecules in what is suggested to be the rate-controlling step. rsc.org

Nucleophilic substitution can occur at two main sites: the acyl carbon (as discussed above) and the quinoline ring itself.

Nucleophilic Acyl Substitution: This is the primary substitution reaction, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. jackwestin.comlibretexts.org This pathway is common for converting the acid into derivatives like esters, amides, and acid halides. youtube.com The reaction proceeds via the addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is an electron-rich aromatic system, generally making it unreactive toward nucleophiles. However, the presence of the ring nitrogen atom withdraws electron density, particularly from the C2 and C4 positions, making them susceptible to nucleophilic attack under certain conditions. For this compound, a potent nucleophile could potentially substitute the ethoxy group at the C4 position. This reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the ethoxide leaving group. Such reactions often require harsh conditions or further activation of the ring.

Catalysts are essential for controlling the rate and selectivity of transformations involving this compound.

Acid Catalysis: As detailed for Fischer esterification, strong Brønsted acids (H₂SO₄, TsOH) are crucial for activating the carboxyl group toward nucleophilic attack. masterorganicchemistry.com

Transition Metal Catalysis: Modern synthetic methods utilize transition metal catalysts to enable reactions that are otherwise difficult. Carboxylic acids can serve as substrates in homogeneous catalysis. ruhr-uni-bochum.de For instance, palladium or copper catalysts can facilitate decarboxylative cross-coupling reactions, where the carboxylic acid is converted into an organometallic species in situ, which then couples with other substrates. ruhr-uni-bochum.deprinceton.edu Visible light-mediated photoredox catalysis, often merged with nickel or copper catalysis, can induce decarboxylation to generate alkyl radicals for use in conjugate additions or C-C bond formations. princeton.edunih.gov

Table 2: Examples of Catalysts and Their Potential Roles in Transformations of Carboxylic Acids

Catalyst TypeExample Catalyst(s)Potential ReactionMechanistic Role
Brønsted AcidH₂SO₄, TsOHEsterification, HydrolysisProtonates carbonyl, increasing electrophilicity. masterorganicchemistry.com
PalladiumPd(PPh₃)₄, Pd(OAc)₂Decarboxylative Cross-CouplingOxidative addition and reductive elimination cycles. nih.gov
CopperCuI, Cu(OAc)₂Decarboxylative Cross-CouplingIn situ generation of carbon nucleophiles via decarboxylation. ruhr-uni-bochum.de
Photoredox/NickelIr(ppy)₃ / NiCl₂Decarboxylative C(sp³)-C(sp³) CouplingSingle-electron transfer to generate radicals from carboxylates. princeton.edu

Investigation of Stereochemical Outcomes

The molecule this compound is itself achiral and possesses a plane of symmetry. Therefore, reactions involving this molecule will not exhibit stereoselectivity unless a chiral reactant, catalyst, or solvent is introduced, or a new stereocenter is generated on a substituent during the reaction.

If a reaction creates a new chiral center from a prochiral sp²-hybridized carbon (such as the carbonyl carbon during reduction to an alcohol with a substituted borohydride), the outcome is typically a racemic mixture of enantiomers, as the nucleophile can attack from either face of the planar group with equal probability. ochemtutor.com The formation of diastereomers is possible if the reactant already contains a stereocenter. Achieving enantioselectivity would necessitate the use of a chiral catalyst or auxiliary to create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Solvent Effects and Reaction Optimizations

The choice of solvent is critical for optimizing reaction rates, yields, and sometimes even the mechanistic pathway.

Equilibrium Reactions: For equilibrium-limited reactions like Fischer esterification, using the alcohol reactant as the solvent shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.com Alternatively, a non-participating solvent can be used with a Dean-Stark apparatus to remove the water byproduct, also driving the reaction to completion. masterorganicchemistry.com

Solvent Polarity: The polarity of the solvent can significantly influence reaction rates. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that involve charge separation. For instance, studies on the synthesis of related quinoline systems have shown that acetonitrile (B52724) (MeCN) can be an optimal solvent, providing good yields compared to other solvents like ethanol (B145695), toluene, or DMSO. nih.gov

Specific Interactions: Solvents can engage in specific interactions, such as hydrogen bonding, which can either facilitate or hinder a reaction. A systematic analysis of carboxylic acid extraction indicates that interactions between the solvent and the acid are complex, involving dispersive, inductive, and dipole-dipole forces. researchgate.net

Table 3: General Influence of Solvent Type on Common Organic Reactions

Solvent TypeExamplesEffect on EsterificationEffect on SNAr
Polar ProticWater, Ethanol, MethanolCan act as both solvent and reactant; can solvate ions.Can stabilize charged intermediates but may also solvate the nucleophile, reducing its reactivity.
Polar AproticDMSO, DMF, Acetonitrile (MeCN)Generally good solvents for a wide range of reactants.Excellent for SNAr as they solvate the cation but leave the anion/nucleophile highly reactive.
Nonpolar AproticToluene, Hexane, DioxaneOften used with a water trap (e.g., Dean-Stark) to drive equilibrium.Generally poor solvents for SNAr, which involves charged intermediates.

Computational and Theoretical Chemistry Studies of 4 Ethoxyquinoline 3 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Ethoxyquinoline-3-carboxylic acid, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The process of geometry optimization also allows for conformation analysis, which is particularly relevant for the flexible ethoxy group and the rotatable carboxylic acid group.

While specific DFT studies on this compound are not prevalent in the cited literature, studies on related quinoline (B57606) derivatives provide a strong basis for understanding its structural characteristics. For instance, DFT calculations on various quinoline derivatives have been performed to optimize their geometries, often using the B3LYP functional with basis sets like 6-31G'(d,p) or 6-311++G(d,p). nih.govresearchgate.net These studies confirm that DFT is a reliable method for obtaining accurate geometrical parameters. The planarity of the quinoline ring system is a key feature, while the ethoxy and carboxylic acid substituents will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The conformation of the carboxylic acid group, in particular, can be influenced by intramolecular hydrogen bonding with the quinoline nitrogen or the ethoxy oxygen.

Table 1: Representative Predicted Geometrical Parameters for a Quinoline-3-Carboxylic Acid Moiety based on DFT Calculations

Parameter Predicted Value
Bond Lengths (Å)
C2-C3 1.41
C3-C4 1.40
C4-N1 1.37
C3-C(O)OH 1.49
C=O 1.22
C-OH 1.35
**Bond Angles (°) **
C2-C3-C4 120.5
C3-C4-N1 121.0
C2-C3-C(O)OH 119.8
O=C-OH 123.5

Note: These are generalized values based on typical DFT results for similar structures. Actual values for this compound would require a specific calculation.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential - MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT is used to calculate key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap suggests that the molecule is more easily polarized and more reactive. rsc.org For quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the quinoline ring, indicating these are sites prone to electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms, particularly the one on the carboxylic acid, would exhibit positive potential (blue regions), marking them as sites for nucleophilic attack.

Table 2: Representative Electronic Properties for Quinoline Derivatives from DFT Calculations

Property Description Typical Predicted Value Range
HOMO Energy Energy of the highest occupied molecular orbital -6.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital -1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE) Indicator of chemical reactivity and stability 3.5 to 5.0 eV
Ionization Potential (IP) Energy required to remove an electron 6.0 to 7.0 eV
Electron Affinity (EA) Energy released when an electron is added 1.5 to 2.5 eV

Note: These values are representative and can vary based on the specific substituents and the computational method used. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations help in the assignment of experimental NMR spectra. For this compound, predictions would detail the chemical shifts for the protons and carbons of the quinoline core, the ethoxy group, and the carboxylic acid. chemicalbook.comresearchgate.net

IR (Infrared): DFT can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netarabjchem.org This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, the C-O-C stretching of the ethoxy group, and the various C-H and C=C vibrations of the quinoline ring. chemrxiv.org

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the predicted spectrum would likely show absorptions in the UV region characteristic of the quinoline chromophore.

Reaction Pathway Energetics and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energetics of reaction pathways. This involves identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies) associated with different potential pathways, the most favorable reaction mechanism can be determined. acs.org

For the synthesis of this compound, DFT could be used to study the key bond-forming steps, such as the cyclization reaction to form the quinoline ring or the introduction of the ethoxy and carboxylic acid groups. researchgate.netnih.gov For example, in the context of alkylation reactions of related quinolinone systems, DFT calculations have been used to rationalize the observed regioselectivity (N-alkylation vs. O-alkylation) by comparing the activation energies of the competing pathways. researchgate.netmdpi.com Similarly, the mechanism of hydrolysis of related quinoline esters to form the carboxylic acid can be investigated. mdpi.com

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Conformational Sampling and Dynamic Behavior

For a molecule with flexible groups like this compound, MD simulations are particularly useful for exploring its conformational landscape. The ethoxy and carboxylic acid groups can rotate, leading to a variety of different conformations. MD simulations can sample these conformations over time, providing information on their relative populations and the energy barriers for interconversion. chemrxiv.org

In the context of drug design, MD simulations are often used to study the interaction of a ligand with its biological target. nih.govmdpi.com If this compound were to be studied as a potential inhibitor of an enzyme, MD simulations could be used to model the stability of the ligand-protein complex, analyze the key intermolecular interactions (like hydrogen bonds), and assess the flexibility of both the ligand and the protein's active site. nih.govacs.orgresearchgate.net Such simulations provide a dynamic picture that is often more representative of the biological system than a static docking pose.

Solvent Interaction Dynamics

The interaction of this compound with solvents is governed by the distinct chemical properties of its functional groups: the quinoline ring system, the carboxylic acid moiety, and the ethoxy group. The carboxylic acid group is a primary site for strong hydrogen bonding interactions, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). In protic solvents like water or alcohols, it readily forms hydrogen bonds, influencing its solubility and conformational stability.

The quinoline core and the ethyl chain of the ethoxy group contribute to the molecule's hydrophobic character. These nonpolar regions interact favorably with nonpolar solvents through van der Waals forces. In aqueous environments, these hydrophobic sections can drive the molecule's association with less polar regions of larger biological structures, a phenomenon critical for protein binding. The interplay between the hydrophilic carboxylic acid and the hydrophobic quinoline-ethoxy scaffold results in amphiphilic character, where the molecule's orientation and aggregation behavior can be highly dependent on the solvent environment. Studies on similar carboxylic acid-based systems have shown that hydrogen bonding patterns can be complex, involving self-association of the acid molecules into dimers, particularly in less polar solvents. mdpi.com The viscosity and rheological properties of solutions containing related carboxylic acids are significantly influenced by the hydrogen-bonding network formed between the solute and solvent molecules. mdpi.com

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of molecular recognition and has been widely applied to quinoline-based compounds to explore their therapeutic potential.

Prediction of Binding Modes and Interaction Sites with Protein Targets

Molecular docking studies on quinoline carboxylic acid derivatives have identified several potential protein targets. For instance, compounds from this class have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. researchgate.net Docking simulations predict that these molecules bind within the enzyme's active site in a manner characteristic of fluoroquinolones. researchgate.net Other computational studies have explored the interactions of quinoline derivatives with targets such as the human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, and various protein kinases. researchgate.netnih.gov

For this compound, docking simulations would predict its binding pose within the active site of such targets. The planar quinoline ring is expected to fit into hydrophobic pockets or form pi-stacking interactions with aromatic amino acid residues. The carboxylic acid at the C-3 position and the ethoxy group at the C-4 position would orient themselves to form specific, stabilizing interactions with the protein.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the protein-ligand complex formed by this compound is determined by a combination of weak intermolecular forces, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonding: The carboxylic acid group at the C-3 position is the principal anchor for hydrogen bonding. It can act as a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through both its carbonyl and hydroxyl oxygen atoms. These interactions with polar amino acid residues (e.g., Arginine, Serine, Threonine) or backbone amide groups within the protein's binding site are often crucial for high-affinity binding.

Hydrophobic Interactions: The bicyclic quinoline ring system and the ethyl portion of the ethoxy group are significant contributors to hydrophobic interactions. nih.govnih.gov These nonpolar moieties are predicted to occupy hydrophobic pockets within the protein, displacing water molecules and leading to a favorable increase in entropy. nih.gov The quinoline ring can also engage in π-π stacking or T-shaped π-interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. Optimizing these hydrophobic interactions is a key strategy in designing potent enzyme inhibitors. nih.gov

Structure-Activity Relationship (SAR) at a Molecular Interaction Level

Structure-activity relationship (SAR) studies analyze how modifications to a molecule's structure affect its biological activity, providing insights at the molecular interaction level. For quinoline carboxylic acids, specific structural features are known to be critical for potent inhibitory activity. nih.gov

The carboxylic acid group is often considered essential for activity, acting as a key anchoring point to the protein target through strong hydrogen bonds. nih.gov The substituent at the C-4 position significantly influences binding. In the case of this compound, the ethoxy group contributes to both the steric and electronic profile of the molecule. Its size, shape, and hydrophobic nature determine the quality of fit within the protein's binding pocket. Studies on related compounds have shown that alkoxy groups, such as ethoxy, can enhance biological activity. consensus.app

Structural FeatureRole in Molecular InteractionExpected Impact on Activity
Quinoline Core Forms the molecular scaffold; participates in hydrophobic and π-stacking interactions.Essential for baseline binding affinity.
Carboxylic Acid at C-3 Primary hydrogen bonding anchor with key amino acid residues in the active site.Generally critical for potent activity; removal or replacement often leads to significant loss of function. nih.gov
Ethoxy Group at C-4 Occupies a specific sub-pocket; contributes to hydrophobic interactions and can influence conformation.The size and hydrophobicity are tuned to optimize van der Waals contacts and steric fit, impacting both potency and selectivity. consensus.app
Benzo Ring Substituents Can be modified to fine-tune electronic properties and create additional contact points.Substitutions can modulate binding affinity and pharmacokinetic properties. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Molecular Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For quinoline carboxylic acid derivatives, QSAR models have been developed to predict their inhibitory capacity against various biological targets, including viruses and cancer-related proteins. researchgate.netnih.gov

The process begins with a dataset of quinoline compounds with known activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. Machine learning or statistical methods, such as Partial Least Squares (PLS) or Gradient Boosting, are then used to generate a mathematical equation that links these descriptors to the observed activity. researchgate.netnih.govnih.gov

A robust QSAR model, once validated, can be used to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. By analyzing the descriptors that have the most significant impact in the model, researchers can understand which structural features are most important for activity. This provides a rational basis for designing new compounds with enhanced potency and a more desirable interaction profile. For example, a QSAR model might reveal that a specific electrostatic potential on the molecule's surface or a particular molecular dimension is highly correlated with binding affinity, guiding the next round of chemical synthesis. researchgate.net

QSAR Study ComponentDescriptionExample Descriptors/Methods for Quinoline Derivatives
Dataset A series of related compounds (e.g., quinoline derivatives) with experimentally measured biological activity (e.g., IC₅₀).Training set of 20-30 compounds; Test set of 5-10 compounds. researchgate.netresearchgate.net
Molecular Descriptors Numerical values representing the physicochemical properties of the molecules (2D or 3D).ASA_H (hydrophobic surface area), Dipole Moment, E_sol (solvation energy), LogP (lipophilicity). nih.govmdpi.com
Modeling Algorithm Statistical or machine learning method used to create the correlation equation.Partial Least Squares (PLS), Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Gradient Boosting. researchgate.netnih.govnih.gov
Model Validation Statistical tests to ensure the model is robust and predictive, not a result of chance correlation.Coefficient of determination (R²), Leave-one-out cross-validation (q²), external validation using a test set (R²_pred). researchgate.netresearchgate.net
Application Predicting the activity of new compounds and providing insights for rational drug design.Identification of key structural features that enhance or diminish activity to guide synthesis of more potent analogs. nih.gov

Advanced Applications and Emerging Research Trajectories of 4 Ethoxyquinoline 3 Carboxylic Acid Derivatives

Applications in Advanced Materials Science

The rigid, aromatic quinoline (B57606) structure, combined with the reactive carboxylic acid handle, makes these compounds attractive building blocks for functional organic materials. Their derivatives have shown potential in enhancing the durability of polymers and in the creation of materials with specific optical or electronic properties.

Derivatives based on the quinoline-3-carboxylic acid framework have been identified as effective stabilizers for polymeric systems against degradation induced by light, heat, and oxygen. google.com These compounds function as UV absorbers, a critical function for extending the service life of organic materials used in outdoor or high-energy environments. When incorporated into coatings or bulk polymers, they protect the material from the harmful effects of ultraviolet radiation. google.com

The method of incorporation can be adapted to the specific application; the stabilizing derivatives can be mixed directly into the bulk material or applied as part of an external protective layer. google.com This versatility allows for their use in a wide range of products.

Table 1: Polymer Systems Stabilized by Quinoline-3-Carboxylic Acid Derivatives

Polymer Type Examples Application Areas
Polyolefins Polypropylene, Polyisobutylene Films, fibers, molded articles google.com
Unsaturated Acid Polymers Polyacrylates, Polymethyl methacrylates Impact-modified plastics, coatings google.com
Copolymers Acrylonitrile-butadiene copolymers Specialty polymers google.com

| Various | Powder coatings, printing inks, architectural paints | Protective and decorative coatings google.com |

The design of functional organic materials leverages the unique chemical architecture of 4-ethoxyquinoline-3-carboxylic acid to impart specific properties, such as antioxidant activity. researchgate.net By modifying the core quinoline structure, researchers can develop new series of compounds with tailored functionalities. For instance, the synthesis of various 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has been pursued to evaluate their potential as antioxidants. researchgate.net

The carboxylic acid group is particularly significant, as it serves as a key site for chemical reactions, allowing the quinoline scaffold to be integrated into larger molecular systems or to interact with specific targets. enamine.net This has led to their use in creating libraries of compounds for screening purposes and in the design of scaffolds for DNA-Encoded Library (DEL) synthesis, where specific reactivity under mild conditions is paramount. enamine.net The ability to generate derivatives with diverse substituents on the quinoline ring allows for the fine-tuning of properties like absorption in the UVA region, which is critical for applications such as UV absorbers. researchgate.net

Catalytic Applications

The carboxylic acid moiety and the nitrogen atom in the quinoline ring are key features that enable derivatives of this compound to participate in various catalytic processes. They can act as ligands for metal centers, participate in organocatalytic cycles, and serve as substrates or catalysts in acid-driven reactions.

Carboxylic acids are recognized as highly adaptable functional groups in the field of metallaphotoredox catalysis. princeton.edunih.gov The carboxylate anion, formed by the deprotonation of the carboxylic acid, can ligate to transition metals like copper and nickel. princeton.edu This coordination is a critical step in catalytic cycles that enable a variety of chemical transformations.

In these systems, the carboxylic acid derivative can act as a precursor to a radical species. For example, in a copper-catalyzed cycle, a Cu(II) carboxylate complex can be oxidized to a Cu(III) species, which then leads to the formation of a radical via decarboxylation. princeton.edu This radical can then participate in cross-coupling reactions, such as the formation of new carbon-carbon or carbon-heteroatom bonds. princeton.edunih.gov This approach allows for the functionalization of the quinoline core at the 3-position, opening pathways to novel molecular architectures.

In organocatalysis, which uses small organic molecules as catalysts, the carboxylic acid group can play a crucial role in activating substrates. mdpi.com While L-proline is a classic example, the principle applies to other molecules containing a carboxylic acid. The acid group can activate an electrophile through hydrogen bonding, bringing it into proximity with a nucleophile that has been activated by another part of the catalyst (e.g., an amine forming an enamine). mdpi.com

For a molecule like this compound, the carboxylic acid function, in concert with the quinoline nitrogen, could theoretically facilitate a catalytic cycle. The rigid quinoline backbone could provide a defined spatial arrangement for the reacting partners, potentially influencing the stereoselectivity of the reaction. mdpi.com

This compound can serve as a starting material for the production of corresponding esters through a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the ester and water. masterorganicchemistry.com This process is a fundamental and cost-effective method for synthesizing ester derivatives of quinoline-3-carboxylic acids, which are themselves valuable intermediates for further chemical synthesis. researchgate.netresearchgate.net

Table 2: Key Features of Fischer Esterification for Quinoline-3-Carboxylic Acid Derivatives

Parameter Description Significance
Reactants Carboxylic Acid (e.g., this compound) + Alcohol Forms the ester product. masterorganicchemistry.com
Catalyst Strong acid (e.g., H₂SO₄, HCl) Protonates the carbonyl group to activate the carboxylic acid. libretexts.org
Conditions Heating, often with removal of water Drives the reversible reaction towards the product side. masterorganicchemistry.comlibretexts.org

| Product | Ester + Water | The ester derivative can be used in subsequent synthetic steps. researchgate.netresearchgate.net |

Development of Chemical Probes and Molecular Tools

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the design of specialized chemical probes and molecular tools for interrogating biological systems.

Design of Fluorescent Probes for Chemical Biology

While direct studies on fluorescent probes based on the this compound skeleton are not extensively documented, the inherent fluorescence of the quinoline ring system provides a strong foundation for such applications. The carboxylic acid group at the 3-position offers a convenient handle for conjugation to biomolecules of interest. By analogy with other quinoline and coumarin-based fluorescent probes, it is conceivable that derivatives of this compound could be engineered to function as fluorescent sensors. For instance, modification of the carboxylic acid to an amine-reactive N-succinimidyl ester would allow for labeling of proteins and other biomolecules. The ethoxy group at the 4-position can modulate the electronic properties and, consequently, the fluorescence characteristics of the quinoline core. The development of such probes could enable the visualization and tracking of biological processes in real-time.

Synthesis of Molecular Ligands for Target Validation

The synthesis of molecular ligands based on the this compound scaffold holds significant promise for target validation in drug discovery. The quinoline core can serve as a rigid scaffold to present various functional groups in a defined spatial orientation for interaction with biological targets. The carboxylic acid at position 3 is a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.

For example, derivatives of the closely related quinoline-4-carboxylic acid have been explored as ligands for various receptors. In one study, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid amides were synthesized, including a derivative with a 4-ethoxy-phenyl)-amide moiety. frontiersin.org This highlights the synthetic accessibility of incorporating the ethoxy group into more complex quinoline-based ligands. Such ligands can be instrumental in validating the role of specific receptors or enzymes in disease pathways. The development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives as potent ligands for the asialoglycoprotein receptor (ASGPR) with nanomolar binding affinities further underscores the potential of the quinoline carboxylic acid scaffold in designing high-affinity ligands for targeted drug delivery. nih.gov

Investigation of Molecular Targets through Enzyme Inhibition Studies (preclinical, in vitro, molecular mechanisms only)

A significant area of research for quinoline carboxylic acid derivatives is their role as enzyme inhibitors. The this compound scaffold is predicted to be a valuable pharmacophore for designing inhibitors against a range of enzymatic targets.

Studies on related 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit dehydrogenase enzymes, particularly mitochondrial malate (B86768) dehydrogenase. nih.gov The lipophilicity of these compounds was found to be a key determinant of their inhibitory specificity. The ethoxy group in this compound would contribute to the lipophilicity of its derivatives, suggesting a potential for similar enzyme inhibitory activities.

Furthermore, derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell signaling and proliferation. nih.govresearchgate.net A study on these derivatives revealed that compounds with specific substitutions could achieve IC50 values in the sub-micromolar range. nih.govresearchgate.net The general structure of these inhibitors suggests that a 4-ethoxy substituted derivative could also exhibit inhibitory activity against this kinase.

The quinoline-4-carboxylic acid scaffold has also been successfully utilized to develop potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov These inhibitors, which are structurally analogous to the drug brequinar, demonstrate the importance of the carboxylic acid for binding to the enzyme's active site. nih.gov

The following table summarizes the enzyme inhibitory activities of various quinoline carboxylic acid derivatives, providing a basis for the potential targets of this compound derivatives.

Enzyme Target Quinoline Derivative Class Reported Activity (IC50) Reference(s)
Dehydrogenase7-alkoxy-4-hydroxyquinoline-3-carboxylic acidsSpecificity for mitochondrial enzyme nih.gov
Protein Kinase CK22-aminoquinoline-3-carboxylic acid derivatives0.65 to 18.2 µM nih.govresearchgate.net
Dihydroorotate Dehydrogenase (DHODH)2-substituted-quinoline-4-carboxylic acids9.71 to 26.2 nM nih.gov
HIV-1 Integrase6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives>100 µg/mL (low activity) mdpi.com
Sirtuin 3 (SIRT3)2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives7.2 µM (for a selective inhibitor) frontiersin.org

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency. Traditional methods for quinoline synthesis often involve harsh conditions and hazardous reagents.

Recent advancements have focused on developing eco-friendly, one-pot multicomponent reactions. For instance, a modified Doebner reaction using a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid as a catalyst has been developed for the efficient synthesis of quinoline-4-carboxylic acids. Another approach utilizes silica (B1680970) sulfuric acid as a recyclable catalyst for the three-component synthesis of quinoline-4-carboxylic acid derivatives under mild conditions.

Microwave-assisted synthesis is another green technique that has been successfully employed for the rapid and efficient production of 4-aminoquinoline (B48711) derivatives, often without the need for a solvent and with high yields. nih.gov These green methodologies can be adapted for the synthesis of this compound and its derivatives, making their production more sustainable and cost-effective.

Future Research Perspectives and Translational Potential

The this compound scaffold presents a promising platform for future research with significant translational potential. The exploration of its derivatives as enzyme inhibitors for various therapeutic areas, including oncology and infectious diseases, is a key avenue for further investigation. The development of selective inhibitors for targets like protein kinases or dehydrogenases could lead to the discovery of novel drug candidates.

The potential of these derivatives as fluorescent probes and molecular ligands for target validation also warrants further exploration. Designing and synthesizing a library of this compound derivatives and screening them against a panel of biological targets could uncover new structure-activity relationships and identify novel therapeutic leads.

The translational potential of these compounds lies in their adaptability for various applications. As targeted ligands, they could be used to deliver therapeutic payloads specifically to diseased cells, minimizing off-target effects. As enzyme inhibitors, they could form the basis of new small-molecule drugs. The continued application of green chemistry principles in their synthesis will be crucial for their sustainable development and eventual translation to clinical and commercial use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxyquinoline-3-carboxylic acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of quinoline-3-carboxylic acid derivatives typically involves cyclization reactions, such as the Gould-Jacobs reaction, or modifications of pre-existing quinoline scaffolds. For example, lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives (prepared via nitro-group reduction) is a validated route for analogous compounds . Key factors affecting yields include solvent polarity (e.g., ethanolic NaHCO₃ for nucleophilic substitution), temperature control (70–80°C for glycine coupling), and protecting group strategies to prevent undesired side reactions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and carboxylic acid proton (broad peak at δ ~12–14 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₁₂H₁₁NO₃), while infrared (IR) spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹ for carboxylic acid) . X-ray crystallography, as used for related 4-(adamantyl)quinoline derivatives, provides definitive proof of stereochemistry .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ethoxy group. Avoid exposure to moisture and UV light, which can degrade the quinoline core. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling to minimize dermal exposure .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

  • Methodological Answer : Scale-up challenges include heat dissipation and reagent homogeneity. Use flow chemistry for controlled temperature and mixing, as demonstrated in the synthesis of ethyl 4-hydroxyquinoline-3-carboxylates . Monitor reaction progress via thin-layer chromatography (TLC) or inline UV spectroscopy. Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC improves yield consistency .

Q. What strategies address contradictory reports on the antibacterial efficacy of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from structural variations (e.g., fluoro or chloro substituents) or assay conditions (e.g., pH, bacterial strain). Conduct comparative studies using standardized protocols (CLSI guidelines) and isogenic bacterial strains. Structure-activity relationship (SAR) analysis, as applied to 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylates, can identify critical substituents for activity .

Q. How do computational models predict the reactivity of this compound under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) calculations can map protonation states of the carboxylic acid and quinoline nitrogen. Molecular dynamics (MD) simulations in aqueous environments (e.g., using GROMACS) reveal pH-dependent solubility and aggregation tendencies, as shown for isoquinoline derivatives . Validate predictions experimentally via UV-Vis spectrophotometry at pH 2–12 .

Q. What analytical techniques are suitable for detecting degradation products of this compound in long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS/MS identifies hydrolysis products (e.g., quinoline-3-carboxylic acid). Forced degradation studies (acid/base/oxidative stress) followed by NMR and HRMS elucidate degradation pathways, such as ethoxy group cleavage .

Data Contradiction and Validation

Q. How should researchers resolve inconsistencies in reported LogP values for this compound?

  • Methodological Answer : Variations may stem from measurement methods (shake-flask vs. HPLC) or solvent systems. Use a consensus approach: calculate LogP via software (e.g., ChemAxon), validate experimentally via reversed-phase HPLC (C18 column, isocratic methanol/water), and compare with literature data for structurally similar compounds (e.g., 6-methoxy-2-oxoquinoline-4-carboxylic acid) .

Q. What mechanistic insights explain the divergent biological activities of this compound analogs?

  • Methodological Answer : Differences in DNA gyrase inhibition (common target for quinolones) or membrane permeability can explain activity variations. Use molecular docking (AutoDock Vina) to compare binding affinities of analogs with gyrase B subunits. Fluorescence-based assays (e.g., ethidium bromide uptake) quantify bacterial membrane penetration efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.